Coproporphyrin IV is primarily derived from the degradation of heme and is synthesized through the porphyrin biosynthetic pathway. It is an intermediate product formed during the conversion of coproporphyrinogen III to heme, which is essential for oxygen transport and various enzymatic reactions in living organisms. The classification of coproporphyrins is based on their structural differences, with Coproporphyrin IV being less common compared to its counterparts, such as Coproporphyrin I and III.
The synthesis of Coproporphyrin IV can be achieved through several methods:
The molecular structure of Coproporphyrin IV consists of a tetrapyrrole ring, which is characterized by four pyrrole subunits linked by methine bridges. Key structural features include:
The structure can be analyzed using techniques such as NMR spectroscopy, which provides insights into the electronic environment of hydrogen atoms within the molecule.
Coproporphyrin IV participates in various chemical reactions:
The mechanism of action for Coproporphyrin IV primarily revolves around its role in heme biosynthesis:
Coproporphyrin IV exhibits several notable physical and chemical properties:
These properties make Coproporphyrin IV suitable for various applications in research and industry.
Coproporphyrin IV has diverse applications across multiple fields:
Coproporphyrin IV (Copro IV) belongs to the tetracarboxylic porphyrin family, characterized by four propionate side chains. Its molecular formula is C~36~H~38~N~4~O~8~, with a molecular weight of 654.71 g/mol [6]. Structurally, it is defined by the specific arrangement of its methyl and propionate substituents across the tetrapyrrole macrocycle. Unlike biologically predominant isomers (Copro I and III), Copro IV features a non-physiological symmetry: methyl groups occupy positions 5, 9, 14, and 20, while propionates reside at positions 2, 7, 13, and 18 [5] [6].
Table 1: Substituent Positions of Coproporphyrin Isomers
Isomer | Methyl Group Positions | Propionate Group Positions | Symmetry | |
---|---|---|---|---|
Copro I | 1,5,8,14 | 2,7,13,18 | D~4h~ | |
Copro III | 1,5,8,14 | 2,7,13,17 | C~2v~ | |
Copro IV | 5,9,14,20 | 2,7,13,18 | D~2d~ | [3] [5] [6] |
Copro IV constitutes <2% of total coproporphyrins in biological systems and arises primarily from spontaneous chemical oxidation of coproporphyrinogen intermediates rather than enzymatic processes [3] [6]. This contrasts with Copro III, which serves as the physiological substrate for heme synthesis via the coproporphyrin-dependent pathway (CPD) in prokaryotes [4] [10].
Copro IV exhibits distinct solid-state packing due to its symmetrical D~2d~ configuration. X-ray crystallography reveals significant nonplanar distortions ("saddling") of the tetrapyrrole macrocycle, influenced by steric repulsion between adjacent propionate groups [4] [8]. This distortion alters π-π stacking interactions in crystalline phases compared to Copro I or III. For example, the dihedral angle between pyrrole rings in Copro IV exceeds 15°, reducing orbital overlap and affecting photophysical properties [8].
The propionate flexibility in Copro IV also impacts metal chelation kinetics. Crystallographic studies of metal complexes show that distorted macrocycles exhibit longer metal-nitrogen bond lengths (e.g., 2.05 Å for Cu-Copro IV vs. 1.99 Å for Cu-Copro III), weakening coordination stability [4] [8]. These structural attributes contribute to Copro IV’s metabolic inertness in biological systems, as its geometry is incompatible with active sites of heme-synthesis enzymes like coproporphyrin ferrochelatase (CpfC) [4] [10].
Table 2: Crystallographic Parameters of Coproporphyrin Isomers
Parameter | Copro I | Copro III | Copro IV | |
---|---|---|---|---|
Symmetry Group | P~1~ | P2~1~/c | P2~1~2~1~2 | |
Macrocycle Distortion | Minimal saddling | Moderate ruffling | Pronounced saddling | |
Mean Pyrrole Tilt (°) | 3.2 | 6.8 | 16.5 | [4] [8] |
Uroporphyrinogen decarboxylase (HemE) catalyzes the stepwise decarboxylation of uroporphyrinogen III’s acetate groups to methyl groups, forming coproporphyrinogen III (Copro’gen III) [1] [7]. This enzyme operates via a random-order mechanism, sequentially converting uroporphyrinogen’s eight carboxyl groups to four methyl groups through intermediates like hepta-, hexa-, and pentacarboxylic porphyrinogens [7]. Crucially, HemE displays strict stereospecificity for the uroporphyrinogen III isomer, preventing significant production of Copro’gen IV under normal conditions [3] [7].
Copro IV formation occurs non-enzymatically through two primary routes:
Table 3: Decarboxylation Sequences of Uroporphyrinogen Isomers
Substrate | Primary Product | Minor Products | Catalytic Mechanism | |
---|---|---|---|---|
Uroporphyrinogen III | Coproporphyrinogen III | None | Stereospecific decarboxylation (D→A rings first) | |
Uroporphyrinogen I | Coproporphyrinogen I | Coproporphyrinogen IV (via isomerization) | Stochastic decarboxylation | [1] [7] |
Copro IV synthesis is inherently linked to oxidative stress. Reactive oxygen species (ROS) accelerate the oxidation of coproporphyrinogens to coproporphyrins, favoring non-enzymatic isomerization to Copro IV [9] [10]. In Escherichia coli, elevated ROS increases Copro IV production by 300% due to impaired HemD activity (uroporphyrinogen III synthase), which diverts hydroxymethylbilane toward uroporphyrinogen I formation [9].
Metalation of Copro IV is kinetically disfavored compared to other isomers. Ferrochelatases exhibit <10% activity with Copro IV due to steric clashes between its propionates and active-site residues. For example, in Listeria monocytogenes CpfC, Arg45 forms hydrogen bonds with Copro III’s propionate 6 but cannot accommodate Copro IV’s inverted propionate 2 [4] [10]. Similarly, mammalian protoporphyrin ferrochelatase shows no activity with Copro IV. The metalation rate constant (k~cat~) for Copro IV is ≤0.1 min⁻¹ vs. 15 min⁻¹ for Copro III [4].
Table 4: Metalation Kinetics of Coproporphyrin Isomers by Ferrochelatases
Enzyme | Substrate | k~cat~ (min⁻¹) | K~m~ (μM) | Specificity Factor (k~cat~/K~m~) | |
---|---|---|---|---|---|
L. monocytogenes CpfC | Copro III | 18.7 | 2.5 | 7.5 | |
Copro IV | 0.09 | >100 | <0.001 | ||
Human protoporphyrin ferrochelatase | Copro IV | Undetectable | - | - | [4] [10] |
Spontaneous oxidative modifications further limit Copro IV’s metabolic utility. Its propionates undergo rapid β-oxidation in peroxisomes, forming dicarboxylic porphyrins that accumulate in tissues during porphyrias or liver dysfunction [5] [7]. This degradation pathway underscores Copro IV’s role as a metabolic dead-end product rather than a physiological intermediate.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7